REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N[C@H](C(O)=O)CCCCN)(O[CH2:11][CH:12]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]2[C:13]1=[CH:14][CH:15]=[CH:16][CH:17]=2)=O.C([N:37](CC)CC)C.CO.C(Cl)Cl.CO>C(Cl)Cl>[NH2:37][CH:2]([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11])[C:3]([OH:5])=[O:4] |f:0.1,4.5|
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3β-(2'-carboxymethoxycholest-5-ene)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Nα-Fmoc-lysine trifluoroacetate
|
Quantity
|
746 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0.214 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
methylene chloride methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 10-2 aqueous HCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |